[1-(2,4-Difluorophenyl)-3-ethoxypropan-2-yl](methyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride: is a chemical compound characterized by the presence of a difluorophenyl group, an ethoxypropan-2-yl group, and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride typically involves the reaction of 2,4-difluorophenyl derivatives with ethoxypropan-2-yl and methylamine groups under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular interactions .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where its unique chemical structure could offer specific advantages .
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals .
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride involves its interaction with specific molecular targets. These interactions may include binding to receptors or enzymes, thereby modulating their activity. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Difluorophenyl)-3-methoxypropan-2-ylaminehydrochloride: This compound is similar in structure but contains a methoxy group instead of an ethoxy group.
1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride: This compound has a different substitution pattern on the propan-2-yl group.
Uniqueness: The uniqueness of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C12H18ClF2NO |
---|---|
Molekulargewicht |
265.73 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-3-ethoxy-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17F2NO.ClH/c1-3-16-8-11(15-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H |
InChI-Schlüssel |
UKSDHLWVAGDTKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CC1=C(C=C(C=C1)F)F)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.